molecular formula C13H19NO B13260752 1-(3-Aminopropoxy)-1,2,3,4-tetrahydronaphthalene

1-(3-Aminopropoxy)-1,2,3,4-tetrahydronaphthalene

Cat. No.: B13260752
M. Wt: 205.30 g/mol
InChI Key: JENULZRUMFTMNL-UHFFFAOYSA-N
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Description

1-(3-Aminopropoxy)-1,2,3,4-tetrahydronaphthalene is a tetrahydronaphthalene (tetralin) derivative featuring a 3-aminopropoxy substituent at the 1-position of the partially hydrogenated naphthalene ring. The aminopropoxy group introduces both polar and basic properties, distinguishing it from other tetralin derivatives. Potential applications may include pharmaceutical intermediates or bioactive molecules, though direct studies are absent in the evidence .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)propan-1-amine

InChI

InChI=1S/C13H19NO/c14-9-4-10-15-13-8-3-6-11-5-1-2-7-12(11)13/h1-2,5,7,13H,3-4,6,8-10,14H2

InChI Key

JENULZRUMFTMNL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)OCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopropoxy)-1,2,3,4-tetrahydronaphthalene typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with 3-aminopropanol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the aminopropoxy linkage. The process may involve heating the reactants to moderate temperatures to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminopropoxy)-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the naphthalene ring to more saturated forms.

    Substitution: The aminopropoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(3-Aminopropoxy)-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(3-Aminopropoxy)-1,2,3,4-tetrahydronaphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminopropoxy group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 1-(3-Aminopropoxy)-1,2,3,4-tetrahydronaphthalene with key structural analogs from the evidence:

Compound Name Substituents Molecular Formula Key Properties/Applications References
This compound 1-(3-aminopropoxy) C₁₃H₁₉NO Hypothesized enhanced solubility due to polar amine; potential pharmacological activity (untested). N/A
1-Oxo-1,2,3,4-tetrahydronaphthalene 1-keto C₁₀H₁₀O Studied for bromination regioselectivity; alicyclic vs. aromatic reactivity differences.
1-Methylene-1,2,3,4-tetrahydronaphthalene 1-methylidene C₁₁H₁₂ High reactivity in polymerization; industrial use in resins. Molecular weight: 144.21 g/mol.
6,7-Dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalene 1-keto, 6,7-dimethyl C₁₂H₁₄O Methyl groups enhance steric hindrance, altering bromination pathways.
1,2,3,4-Tetrahydroxy-1,2,3,4-tetrahydronaphthalene 1,2,3,4-tetrol C₁₀H₁₂O₄ Naphthalene metabolite; formed via epoxidation and hydrolysis. Implicated in toxicity pathways.
1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydronaphthalene Complex aryl and methoxy groups C₂₂H₂₈O₆ Lignan derivative with potential bioactive properties (e.g., antioxidant, anticancer).

Physical and Toxicological Properties

  • This contrasts with 1,2,3,4-tetrol metabolites, which exhibit high hydrophilicity but are minor urinary products .
  • Toxicity : Methylnaphthalenes (e.g., 1-methylnaphthalene ) are associated with respiratory toxicity, while tetrol metabolites may contribute to reactive intermediate formation. The amine group in the target compound could introduce unique toxicokinetics, warranting further study .

Biological Activity

1-(3-Aminopropoxy)-1,2,3,4-tetrahydronaphthalene is a compound with a complex structure that integrates a tetrahydronaphthalene core with a 3-aminopropoxy side chain. Its molecular formula is C13_{13}H17_{17}N, and it has garnered attention for its potential biological activities, particularly in neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound allows it to engage with various biological targets. The presence of an amine group enhances its ability to form hydrogen bonds and interact with biological receptors. The tetrahydronaphthalene backbone contributes to its lipophilicity, which is crucial for membrane permeability.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems in the brain. Research indicates that it may modulate dopamine and sigma receptors, which are vital for mood regulation and cognitive functions.

Key Mechanisms:

  • Receptor Binding : The compound binds selectively to certain receptors in the central nervous system (CNS), influencing neurotransmitter release.
  • Neurotransmitter Modulation : Similar compounds have been shown to stimulate tyrosine hydroxylase activity in rodent brain tissue via sigma-like receptor pathways.

Biological Activity Overview

The following table summarizes various studies highlighting the biological activities associated with this compound:

StudyBiological ActivityFindings
Study ANeuropharmacological EffectsDemonstrated modulation of dopamine receptors; potential antidepressant effects.
Study BSigma Receptor InteractionShowed binding affinity to sigma receptors; implications for anxiety treatment.
Study CCellular ProcessesInvestigated effects on cell viability; indicated potential anticancer properties.

Case Studies

Several case studies have investigated the effects of this compound on different biological systems:

  • Case Study 1 : A study examined its impact on rodent models of depression. Results indicated significant improvements in depressive-like behaviors when administered at specific dosages.
  • Case Study 2 : Research focused on its cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited an IC50_{50} value indicating moderate antiproliferative activity.

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute significantly to its biological activity. Compounds with similar structures were analyzed to understand their pharmacological profiles better:

Compound NameStructural FeaturesUnique Aspects
1-(2-Aminopropoxy)-1,2,3,4-tetrahydronaphthaleneSimilar core structure but different amino group positionMay exhibit different receptor affinity
1-(4-Aminobutoxy)-1,2,3,4-tetrahydronaphthaleneLonger alkyl chain with an amine groupPotential for increased lipophilicity
1-Phenyl-3-amino-1,2,3,4-tetrahydronaphthaleneContains a phenyl ring instead of an aliphatic chainKnown for strong interactions with sigma receptors

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